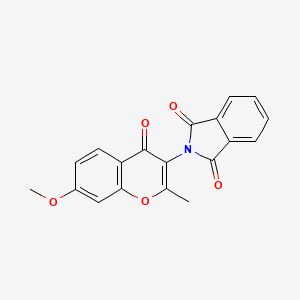
2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione, also known as MI-63, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. MI-63 has been found to selectively inhibit the activity of a protein called MDM2, which plays a role in regulating the activity of the tumor suppressor protein p53. Inhibition of MDM2 by MI-63 can lead to the activation of p53 and subsequent induction of apoptosis, or programmed cell death, in cancer cells.
作用機序
The primary mechanism of action of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is the inhibition of MDM2, which leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. MDM2 is an E3 ubiquitin ligase that binds to and promotes the degradation of p53, thereby inhibiting its activity. By inhibiting MDM2, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione can prevent the degradation of p53 and allow it to accumulate in the cell, leading to the activation of downstream signaling pathways that promote apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. For example, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of tumors.
実験室実験の利点と制限
One advantage of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione as a research tool is its specificity for MDM2 inhibition. Unlike other compounds that inhibit MDM2, such as nutlin-3, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione does not bind to the p53-binding pocket of MDM2, which can lead to off-target effects. However, one limitation of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is its relatively low potency compared to other MDM2 inhibitors. This can make it difficult to achieve sufficient inhibition of MDM2 in some experimental systems.
将来の方向性
There are several potential future directions for research on 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione that can achieve greater inhibition of MDM2. Another area of interest is the investigation of the effects of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione on other signaling pathways and cellular processes, such as autophagy and the immune response. Finally, there is interest in exploring the potential of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies, such as immune checkpoint inhibitors, to enhance their effectiveness.
合成法
The synthesis of 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been described in several research articles. One such method involves the reaction of 7-methoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid with phthalic anhydride in the presence of a catalyst such as triethylamine to form the isoindole-1,3-dione ring system. The resulting compound is then subjected to a series of reactions to introduce the necessary functional groups and stereochemistry to produce 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential use in cancer therapy. In preclinical studies, 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. 2-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has also been shown to enhance the activity of other cancer drugs, such as doxorubicin and cisplatin, in both in vitro and in vivo models.
特性
IUPAC Name |
2-(7-methoxy-2-methyl-4-oxochromen-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-10-16(17(21)14-8-7-11(24-2)9-15(14)25-10)20-18(22)12-5-3-4-6-13(12)19(20)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZWLBYHTVETFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-2-methyl-4-oxochromen-3-yl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
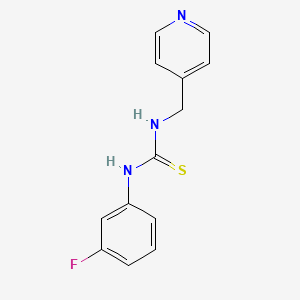
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
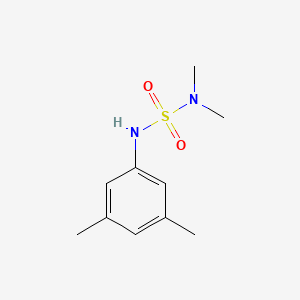
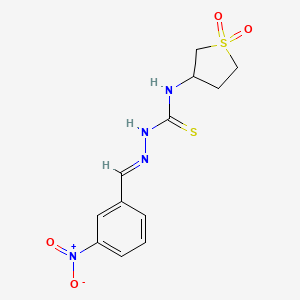
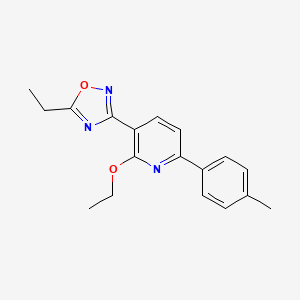
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)